molecular formula C45H62N4O11 B604943 25-Desacetylrifapentine CAS No. 79039-56-8

25-Desacetylrifapentine

Cat. No.: B604943
CAS No.: 79039-56-8
M. Wt: 835.0 g/mol
InChI Key: LPUNEQQTZOWCNO-WHXRYXKQSA-N
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Description

25-desacetylrifapentine is a derivative of rifapentine, which itself is a semisynthetic antibiotic belonging to the rifamycin class. Rifapentine is used primarily for the treatment of tuberculosis (TB) and is structurally related to rifampicin. The compound’s chemical name is 3-[[4-(cyclopentyl-1-piperazinyl)imino]methyl]rifamycin . Its molecular formula is C₄₇H₆₄N₄O₁₂ , with a molecular weight of approximately 877.04 g/mol .

Biochemical Analysis

Biochemical Properties

25-Desacetylrifapentine interacts with various enzymes and proteins in biochemical reactions. It has been found to be active against Mycobacterium tuberculosis, although at markedly lower minimum inhibitory concentrations (MICs) compared to Rifapentine .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its antimycobacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

The synthetic routes for 25-desacetylrifapentine involve modifications to rifapentine. Unfortunately, specific details on its synthesis are not widely available in the literature. industrial production methods likely involve chemical transformations of rifapentine to yield the desired compound.

Chemical Reactions Analysis

25-desacetylrifapentine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. Major products formed from these reactions would depend on the specific reaction type and functional groups involved.

Scientific Research Applications

    Antibacterial Activity: Like rifapentine, this compound exhibits antibacterial properties. It may be explored for novel therapeutic approaches against bacterial infections.

    TB Treatment: Given its structural similarity to rifapentine, 25-desacetylrifapentine could be investigated as an alternative or adjunctive treatment for TB.

    Pharmacokinetics: Research may focus on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

While information on similar compounds is scarce, 25-desacetylrifapentine’s uniqueness lies in its modification from rifapentine. Other related compounds include rifampicin, rifabutin, and rifapentine itself.

Properties

CAS No.

79039-56-8

Molecular Formula

C45H62N4O11

Molecular Weight

835.0 g/mol

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22+/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1

InChI Key

LPUNEQQTZOWCNO-WHXRYXKQSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

25-Desacetylrifapentine;  L-14583;  L 14583;  L14583; 

Origin of Product

United States
Customer
Q & A

Q1: How does food intake affect the pharmacokinetics of rifapentine and its metabolite, 25-desacetylrifapentine, in HIV-positive individuals?

A: The study ["Pharmacokinetics of Rifapentine in Subjects Seropositive for the Human Immunodeficiency Virus: a Phase I Study" []] investigated this very question. Researchers found that consuming rifapentine with a high-fat meal led to a 51% increase in rifapentine bioavailability compared to taking it on an empty stomach. This effect was also observed in a previous study involving healthy volunteers. While a high-fat meal does increase exposure to rifapentine, the infrequent dosing schedule used for tuberculosis treatment (typically once or twice weekly) makes significant accumulation unlikely [].

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